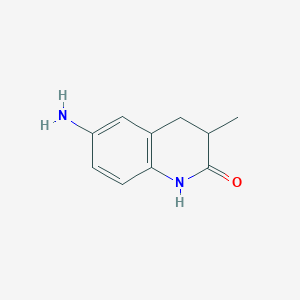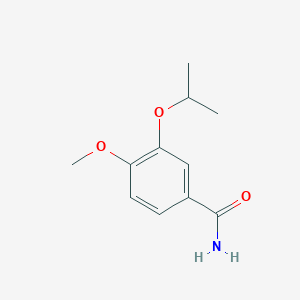
3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a morpholine ring, a fluoro-substituted phenyl group, and an oxazolidinone core, contributes to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Fluoro-Substituted Phenyl Intermediate: This step may involve the fluorination of a suitable phenyl precursor.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Construction of the Oxazolidinone Core: This step often involves cyclization reactions using appropriate reagents and catalysts.
Attachment of the Oxan-2-yloxymethyl Group: This can be achieved through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the oxan-2-yloxymethyl group.
Reduction: Reduction reactions could target the oxazolidinone core or the fluoro-substituted phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential antibacterial or antiviral agent.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. The presence of the fluoro-substituted phenyl group and the morpholine ring may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Radezolid: An oxazolidinone with improved pharmacokinetic properties.
Uniqueness
The unique combination of the fluoro-substituted phenyl group, morpholine ring, and oxan-2-yloxymethyl group in 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
513068-92-3 |
|---|---|
Molekularformel |
C19H25FN2O5 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H25FN2O5/c20-16-11-14(4-5-17(16)21-6-9-24-10-7-21)22-12-15(27-19(22)23)13-26-18-3-1-2-8-25-18/h4-5,11,15,18H,1-3,6-10,12-13H2 |
InChI-Schlüssel |
WJKRQCKVPABMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCOCC4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)


![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)







![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

